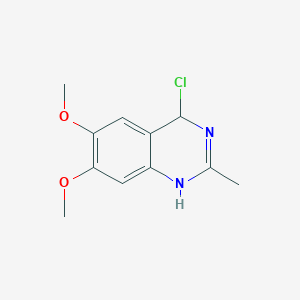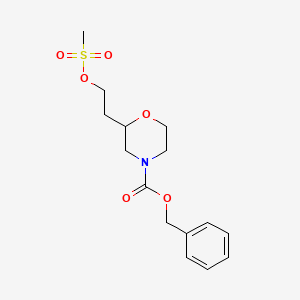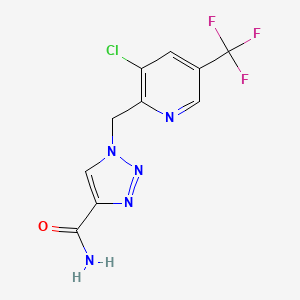
1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
Vue d'ensemble
Description
1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound with the following properties:
- Molecular Formula : C<sub>15</sub>H<sub>10</sub>ClF<sub>6</sub>N<sub>3</sub>
- Molecular Weight : 413.77 g/mol
Synthesis Analysis
The synthesis of this compound involves the combination of a pyridine moiety (3-chloro-5-(trifluoromethyl)pyridin-2-yl) with a 1,2,3-triazole-4-carboxamide group. Specific synthetic routes and reaction conditions would need to be explored in relevant literature.
Molecular Structure Analysis
The compound’s molecular structure consists of a central triazole ring (1H-1,2,3-triazole) linked to a pyridine ring (3-chloro-5-(trifluoromethyl)pyridin-2-yl) via a carboxamide functional group.
Chemical Reactions Analysis
The compound’s reactivity and chemical transformations depend on its functional groups. Investigating its reactions with other compounds, such as nucleophiles or electrophiles, would provide insights into its behavior.
Physical And Chemical Properties Analysis
- Physical State : Solid
- Solubility : Solubility in various solvents
- Melting Point : Requires experimental determination
- Boiling Point : Requires experimental determination
Applications De Recherche Scientifique
Glycine Transporter Inhibition
The compound has been investigated for its role as a glycine transporter 1 (GlyT1) inhibitor. A structurally diverse compound, similar to 1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide, demonstrated potent GlyT1 inhibitory activity and favorable pharmacokinetics. It also increased glycine concentration in the cerebrospinal fluid in rats, indicating its potential in central nervous system applications (Yamamoto et al., 2016).
NK-1 Antagonist Activity
Regioselective pyridine metallation chemistry involving compounds structurally related to 1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide has been utilized to synthesize derivatives exhibiting NK-1 antagonist activity. This showcases its potential in developing therapeutic agents (Jungheim et al., 2006).
Antitubercular Activity
A study on similar triazole carboxamides focused on developing inhibitors against Mycobacterium tuberculosis. The synthesized compounds, including variants of the target molecule, showed varying degrees of antitubercular activity and minimum inhibitory concentrations against different strains of tuberculosis (Amaroju et al., 2017).
Antimicrobial Properties
1,2,3-Triazole derivatives, closely related to the specified compound, have been synthesized and characterized for their antimicrobial activities. These compounds were shown to possess broad-spectrum antimicrobial properties, making them relevant in the search for new antimicrobial agents (Holla et al., 2005).
Photoluminescent Properties
Research involving triazole-based NS ligands, which are structurally akin to the target compound, led to the creation of photoluminescent copper(I)-iodide complexes. These complexes displayed strong blue and yellow emissions in the solid state, indicating potential applications in materials science and photoluminescence studies (Bai et al., 2015).
Safety And Hazards
Safety information, toxicity, and potential hazards associated with handling this compound should be assessed. Consult relevant safety data sheets and literature for detailed information.
Orientations Futures
Research avenues for this compound include:
- Biological Activity : Investigate its potential as an agrochemical or pharmaceutical agent.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy.
- Synthetic Routes : Develop efficient and scalable synthetic methods.
- Toxicology Studies : Assess safety profiles and environmental impact.
Please note that this analysis is based on available information, and further research is recommended to fully understand the compound’s properties and applications12345678.
Propriétés
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N5O/c11-6-1-5(10(12,13)14)2-16-7(6)3-19-4-8(9(15)20)17-18-19/h1-2,4H,3H2,(H2,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYHPDQZACTJGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CN2C=C(N=N2)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



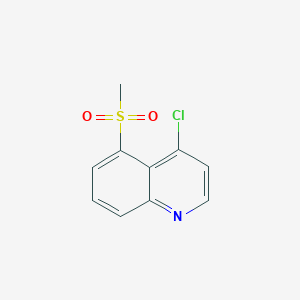
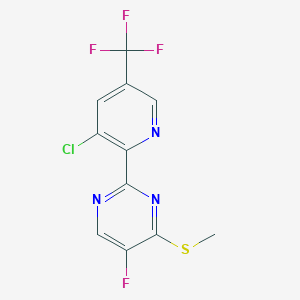
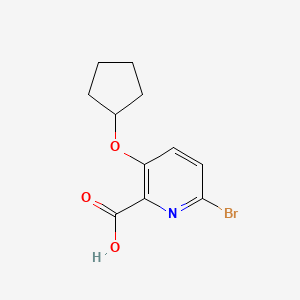
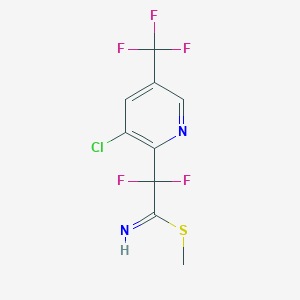
![4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride](/img/structure/B1409451.png)
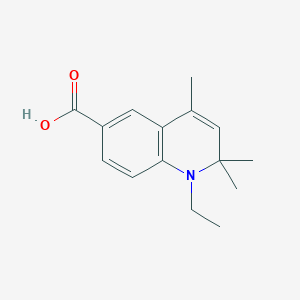
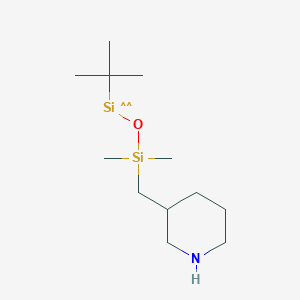
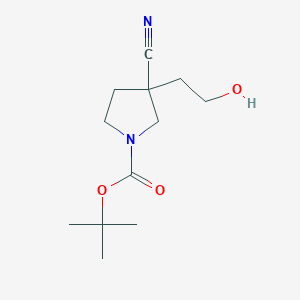
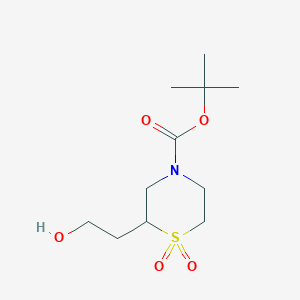
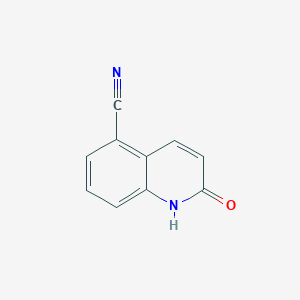
![(R)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409465.png)
![5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1409467.png)
